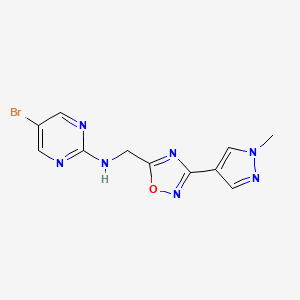

5-溴-N-((3-(1-甲基-1H-吡唑-4-基)-1,2,4-噁二唑-5-基)甲基)嘧啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

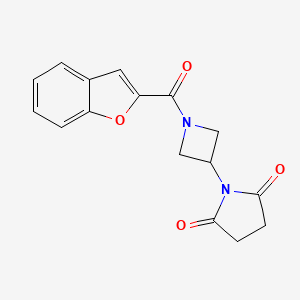

The compound is of interest due to its incorporation of pyrimidine and pyrazole rings, which are prevalent in many biologically active molecules. The presence of a bromo group and a 1,2,4-oxadiazole moiety further adds to its chemical diversity, potentially affecting its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives often involves multi-step reactions starting from simple precursors. These processes may include glycosylation reactions, nucleophilic substitutions, and cyclization steps under various conditions. For instance, the synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides demonstrates complex glycosylation and debenzoylation steps, leading to products with significant biological activities (Cottam et al., 1984).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the target compound, often features a planar geometry that facilitates stacking interactions and hydrogen bonding with biological molecules. X-ray crystallography and spectral studies are crucial for determining the precise structure and configuration of these compounds, aiding in the understanding of their biological activities and chemical properties.

Chemical Reactions and Properties

Pyrimidine and pyrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic substitutions, influenced by the presence of electron-withdrawing or donating groups. These reactions enable the functionalization of the core structure, leading to derivatives with varied biological and chemical properties. For example, the reactivity of pyrazolo[1,5-a]pyrimidines towards electrophiles and nucleophiles can be modulated by substituents on the pyrazole and pyrimidine rings, allowing for the synthesis of compounds with desired biological activities (Jismy et al., 2020).

科学研究应用

存在和暴露于致癌杂环胺

饮食中的杂环胺及其影响:研究突出了饮食中存在的致癌杂环胺,特别是来自烹饪肉类的杂环胺,以及它们对人类健康的潜在风险。通过食物摄入持续暴露于这些化合物表明癌症研究和预防策略中存在一个重要领域(Ushiyama et al., 1991)。

暴露于杂环胺和健康风险:进一步的研究强调了从烹饪食物中暴露于致突变的杂环胺以及它们在动物模型中的致癌性。对各种烹饪食物中这些化合物的定量分析表明人类面临持续风险,强调了对饮食评估和潜在干预的需求(Wakabayashi et al., 1993)。

科学研究意义

分析烹饪方法对健康的影响:一项关注不同人群对杂环胺摄入的试点研究,研究了烹饪方法、温度和褐化程度如何影响饮食中这些化合物水平。这项研究对于理解饮食、烹饪实践和癌症风险之间的关系至关重要,为制定减少暴露的饮食建议奠定了基础(Zapico et al., 2022)。

杂环胺的代谢和健康影响:关于特定化合物(如INCB018424)的代谢、排泄和药代动力学的研究提供了洞察力,了解类似化合物(包括杂环胺)在人体中的处理方式。了解这些机制对于评估与暴露相关的健康风险以及制定减轻这些风险的策略至关重要(Shilling et al., 2010)。

作用机制

Target of Action

The compound “5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine” is a CDK2 inhibitor . CDK2 (Cyclin-Dependent Kinase 2) is a protein that plays a crucial role in the regulation of the cell cycle .

Mode of Action

As a CDK2 inhibitor, this compound binds to the active site of the CDK2 protein, preventing it from interacting with its substrates . This inhibits the progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the G1/S transition . This transition is critical for DNA replication. By inhibiting CDK2, the compound prevents cells from replicating their DNA and progressing through the cell cycle .

Result of Action

The primary result of the action of this compound is the inhibition of cell proliferation . By preventing the progression of the cell cycle, the compound can effectively halt the growth and division of cells .

属性

IUPAC Name |

5-bromo-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN7O/c1-19-6-7(2-16-19)10-17-9(20-18-10)5-15-11-13-3-8(12)4-14-11/h2-4,6H,5H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNOATNODXXFCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=C(C=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2481551.png)

![1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride](/img/structure/B2481555.png)

![4-[6-[2-(Dimethylsulfamoylamino)ethylamino]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2481559.png)

![N-(4-Fluoro-2-methylphenyl)-N-[[2-(methoxymethyl)-4-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2481560.png)

![4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2481562.png)

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2481567.png)

![8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2481570.png)